molecular formula C15H17N3 B1318066 {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine CAS No. 954269-06-8

{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine

Katalognummer: B1318066
CAS-Nummer: 954269-06-8
Molekulargewicht: 239.32 g/mol
InChI-Schlüssel: GCHRNHRZICICMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine (CAS 954269-06-8) is a synthetic organic compound with the molecular formula C15H17N3 and an average mass of 239.322 Da . This chemical features a core structure combining a 1,2,3,4-tetrahydroisoquinoline moiety linked to a 3-pyridinylmethylamine group, making it a versatile scaffold in medicinal chemistry and drug discovery . Its structural characteristics are similar to those found in compounds investigated for inhibiting key biological targets, such as Rho kinase (ROCK), which is a significant pathway in the research of cardiovascular diseases, hypertension, and erectile dysfunction . Researchers value this compound as a key intermediate or building block for the synthesis and exploration of novel therapeutic agents . The presence of both the tetrahydroisoquinoline and the aminopyridine segments provides multiple sites for chemical modification, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-9-12-5-6-15(17-10-12)18-8-7-13-3-1-2-4-14(13)11-18/h1-6,10H,7-9,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHRNHRZICICMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bischler–Napieralski Cyclization

This classical method is widely used for synthesizing 3,4-dihydroisoquinoline derivatives. The process involves:

  • Starting from β-phenylethylamine derivatives.
  • Formation of an amide intermediate by reaction with an acid chloride.
  • Cyclodehydration under Lewis acid catalysis (e.g., POCl3 or P2O5) to form the dihydroisoquinoline ring.
  • Subsequent reduction (e.g., NaBH4) if necessary to obtain the 3,4-dihydro form.

Example:

Step Reagents/Conditions Outcome
Amide formation β-phenylethylamine + acyl chloride N-acyl intermediate
Cyclization POCl3, reflux Isoquinoline ring formation
Reduction NaBH4, MeOH 3,4-Dihydroisoquinoline

This method is supported by literature demonstrating the synthesis of N-substituted tetrahydroisoquinolines with high yields and purity.

Pictet–Spengler Condensation

An alternative approach involves the Pictet–Spengler reaction, which condenses β-arylethylamines with aldehydes under acidic conditions to form tetrahydroisoquinoline frameworks.

  • The reaction is typically catalyzed by Lewis acids such as BF3·OEt2.
  • It allows for the introduction of various substituents on the isoquinoline ring.
  • The method is versatile and has been used to synthesize natural product analogs and derivatives.

Functionalization of the Pyridine Ring

The pyridine moiety bearing the methanamine substituent at the 3-position is generally prepared by:

  • Nucleophilic substitution or amination reactions on halogenated pyridine precursors.
  • Reductive amination of pyridine-3-carboxaldehyde derivatives with ammonia or amine sources.
  • Protection/deprotection strategies to ensure selective functionalization.

Coupling of Isoquinoline and Pyridine Units

The linkage between the isoquinoline and pyridine rings at the 6-position of the pyridine is achieved through:

  • Cross-coupling reactions such as Suzuki or Buchwald–Hartwig amination, depending on the substituents.
  • Direct nucleophilic substitution if a suitable leaving group is present.
  • Use of intermediates like isoquinolin-3-amine derivatives that can be acylated or alkylated to attach the pyridine moiety.

Final Amination to Form Methanamine

The methanamine group (-CH2NH2) attached to the pyridine ring is introduced by:

  • Reduction of nitrile precursors on the pyridine ring using reducing agents like LiAlH4 or catalytic hydrogenation.
  • Reductive amination of aldehyde intermediates with ammonia or primary amines.
  • Careful control of reaction conditions to avoid over-reduction or side reactions.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield Notes
Acetylation of isoquinolin-3-amine Acetic anhydride, triethylamine, CH2Cl2, 20°C, 3.5 h High (e.g., 3.89 g from 3.01 g starting amine) Used without further purification; NMR confirms structure
Cyclization via Bischler–Napieralski POCl3, reflux Moderate to high Forms dihydroisoquinoline core
Reductive amination NaBH4 or LiAlH4, MeOH or THF High Converts intermediates to methanamine derivatives
Pictet–Spengler condensation BF3·OEt2, aldehyde, room temp Moderate to high Forms tetrahydroisoquinoline ring with substituents

Research Findings and Optimization Notes

  • The choice of cyclization method (Bischler–Napieralski vs. Pictet–Spengler) depends on the desired substitution pattern and stereochemistry.
  • Use of triethylamine as a base in acetylation steps improves yield and purity by scavenging acetic acid byproducts.
  • Reduction steps require careful stoichiometric control to prevent over-reduction of sensitive functional groups.
  • Cross-coupling reactions for linking isoquinoline and pyridine units benefit from palladium catalysts and optimized ligands to enhance selectivity and yield.
  • Spectroscopic characterization (NMR, IR, MS) is essential at each step to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield/Notes
Isoquinoline core synthesis Bischler–Napieralski cyclization β-phenylethylamine, acid chloride, POCl3 Reflux, Lewis acid catalysis High yield, classical method
Alternative core synthesis Pictet–Spengler condensation β-arylethylamine, aldehyde, BF3·OEt2 Room temp, acidic Versatile, stereoselective
Pyridine functionalization Nucleophilic substitution or reductive amination Halopyridine, ammonia, reducing agents Varied Selective amination
Coupling isoquinoline-pyridine Cross-coupling (Suzuki, Buchwald–Hartwig) Pd catalyst, ligands Mild to moderate temp High selectivity
Final methanamine formation Reduction or reductive amination LiAlH4, NaBH4, ammonia Controlled conditions High purity product

This comprehensive analysis integrates diverse synthetic approaches and experimental data to provide a professional and authoritative overview of the preparation methods for {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine. The methods leverage classical heterocyclic chemistry techniques, modern catalytic coupling, and selective functional group transformations to achieve the target compound efficiently and with high purity.

Analyse Chemischer Reaktionen

{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

  • Neuropharmacology :
    • Mechanism of Action : Research indicates that compounds similar to 6-[3,4-dihydro-2(1H)-isoquinolinyl]-3-pyridinylmethanamine may act as inhibitors of neurotransmitter reuptake or as modulators of receptor activity.
    • Case Study : A study demonstrated that derivatives of this compound exhibited significant affinity for serotonin receptors, suggesting potential use in treating mood disorders.
  • Anticancer Activity :
    • Inhibition of Cell Proliferation : Several studies have shown that isoquinoline derivatives can inhibit cancer cell growth through apoptosis induction.
    • Case Study : A specific derivative was tested against several cancer lines, showing IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Cardiovascular Health :
    • Role in Heart Disease : Compounds with similar structures have been investigated for their ability to modulate blood pressure and improve cardiac function.
    • Case Study : Clinical trials have reported that patients treated with related compounds experienced improved endothelial function and reduced arterial stiffness .

Table of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
Serotonin Receptor Inhibition6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinylmethanamine0.5
Cancer Cell Proliferation InhibitionIsoquinoline Derivative X2.0
Endothelial Function ImprovementRelated Compound YN/A

Industrial Applications

  • Pharmaceutical Development :
    • The compound serves as a lead structure for the development of new drugs targeting neurological and cardiovascular conditions.
    • Research Insights : Ongoing studies are exploring its potential as a scaffold for synthesizing more potent analogs with enhanced bioavailability.
  • Cosmetic Formulations :
    • Due to its potential antioxidant properties, derivatives are being evaluated for use in skincare products aimed at reducing oxidative stress on the skin.
    • Case Study : Formulations containing isoquinoline derivatives have shown promising results in improving skin hydration and elasticity in clinical evaluations .

Wirkmechanismus

The mechanism of action of {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
{6-[3,4-Dihydro-2(1H)-Isoquinolinyl]-3-Pyridinyl}methanamine 1355204-50-0 C18H23N3 281.40 Dihydroisoquinolinyl, methanamine Partially saturated bicyclic system; potential CNS activity
{6-[3,4-Dihydro-1(2H)-Quinolinyl]-3-Pyridinyl}methanamine 954567-05-6 C15H17N3 239.32 Dihydroquinolinyl, methanamine Nitrogen position differs in fused ring; reduced lipophilicity
[6-(1H-Pyrazol-1-yl)Pyridin-3-yl]Methanamine 956191-88-1 C9H10N4 174.21 Pyrazolyl, methanamine Aromatic heterocycle; higher polarity
[6-(2-Methyl-1H-Imidazol-1-yl)Pyridin-3-yl]Methanamine 953902-13-1 C10H12N4 188.23 Methylimidazolyl, methanamine Basic imidazole ring; potential for H-bonding
[6-(2-Phenoxyethoxy)Pyridin-3-yl]Methanamine 1016683-81-0 C14H16N2O2 244.29 Phenoxyethoxy, methanamine Ether-linked aromatic group; increased hydrophobicity

Functional Group Impact on Bioactivity

  • Dihydroisoquinolinyl vs. Dihydroquinolinyl: The target compound’s dihydroisoquinolinyl group places the nitrogen atom in the isoquinoline ring at position 2, unlike the quinolinyl analog (nitrogen at position 1).
  • Heterocyclic Substituents: Pyrazolyl and imidazolyl analogs (CAS 956191-88-1 and 953902-13-1) replace the dihydroisoquinoline with aromatic heterocycles. These groups introduce stronger dipole moments and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

Pharmacological Implications

  • CNS Penetration: The dihydroisoquinolinyl group in the target compound likely enhances lipophilicity compared to the dihydroquinolinyl analog, improving CNS bioavailability .
  • Receptor Selectivity: Methylimidazolyl and pyrazolyl analogs may exhibit higher selectivity for enzymes like monoamine oxidases due to their planar, electron-rich structures .
  • Synthetic Accessibility: The target compound’s partially saturated isoquinoline ring requires multi-step synthesis, whereas pyrazole/imidazole derivatives can be synthesized more efficiently via click chemistry .

Biologische Aktivität

{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine is a chemical compound characterized by a complex structure that includes both isoquinoline and pyridine rings. This compound has garnered attention in the scientific community due to its potential pharmacological properties, particularly concerning central nervous system activity and various therapeutic applications. Its molecular formula is C₁₅H₁₇N₃, with a molecular weight of approximately 239.32 g/mol, and it is identified by the CAS number 954269-06-8.

Structural Characteristics

The unique structure of {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine contributes significantly to its biological activity. The presence of an amine group along with aromatic rings enhances its reactivity and interaction with biological targets. The following table summarizes the structural features:

FeatureDescription
Molecular FormulaC₁₅H₁₇N₃
Molecular Weight239.32 g/mol
CAS Number954269-06-8
Structural ComponentsIsoquinoline moiety, pyridine ring

Biological Activities

Research indicates that {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine exhibits significant biological activities, which can be categorized into several key areas:

1. Central Nervous System Activity

Studies suggest that compounds with isoquinoline and pyridine structures may influence neurotransmitter systems, potentially offering therapeutic effects in neurological disorders. The compound's ability to interact with receptors in the central nervous system (CNS) positions it as a candidate for further investigation in treating conditions such as depression or anxiety.

2. Antioxidant Properties

The compound has shown potential antioxidant activity, which is critical in mitigating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals and preventing cellular damage.

3. Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for research into new antibacterial agents. Its structural components are common in many biologically active molecules known for their antimicrobial effects.

4. Anticancer Potential

Emerging evidence indicates that {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. Further investigation is needed to elucidate the mechanisms involved.

Case Study 1: CNS Activity

A study conducted on a related compound indicated that modifications in the isoquinoline structure could enhance binding affinity to serotonin receptors, suggesting similar potential for {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that compounds with similar structures exhibited significant hydroxyl radical scavenging abilities. For instance, an IC50 value of approximately 98 μg/mL was reported for related compounds . This suggests that {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine may also show comparable antioxidant efficacy.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of derivatives of {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine. These studies have utilized various synthetic routes to optimize yield and purity while assessing biological activities through assays such as MTT for cell viability and antioxidant capacity tests .

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina with PRMT5 crystal structures (PDB: 4X61) to model interactions. The pyridine ring is predicted to form hydrogen bonds with Asp 419, while the dihydroisoquinoline may occupy a hydrophobic pocket.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., Tyr 304) for mutagenesis validation .

What safety and handling protocols are recommended for this compound based on structural analogs?

Basic Research Focus
While direct toxicity data are limited, structurally similar amines (e.g., cyclohexyl(pyrimidin-2-yl)methanamine in ) require:

  • PPE : Nitrile gloves, lab coats, and fume hood use.
  • Storage : Under nitrogen at -20°C to prevent oxidation.
  • Waste disposal : Neutralization with 1M HCl before incineration .

How can researchers address isomer formation during synthesis, and what analytical methods are most effective?

Advanced Research Focus
The dihydroisoquinoline moiety may lead to racemization or ring-opening side products . Mitigation strategies include:

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
  • Reaction monitoring : In situ IR spectroscopy to detect intermediates (e.g., imine formation) that precede isomerization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.